Levoglucosan
Overview
Description
Mechanism of Action
Target of Action
Levoglucosan (1,6-anhydro-β-D-glucopyranose) is an anhydrous sugar formed as a major product during the pyrolysis of cellulose . It is primarily targeted towards the transformation of biomass residues, such as pyrolysis oils, lignin, and microbial hydrolysis derivatives into products with higher added value .
Mode of Action
This compound can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural, and styrene directly or through a glucose intermediate via chemical, catalytic, and biochemical processes . The presence of multiple –OH groups on graphene oxide facilitates the breaking of glycosidic bonds and hydrogen–oxygen bonds on cellulose through strong hydrogen bonds .
Biochemical Pathways
This compound is converted to D-glucose and glucose 6-phosphate in prokaryotic and eukaryotic microorganisms respectively, then metabolized via the glycolytic pathway . It is also known that this compound metabolism is severely repressed by other carbon sources like glucose and fructose through the carbon catabolite repression (CCR) effect .
Pharmacokinetics
It is known that this compound is formed as a major product during the pyrolysis of cellulose . A system has been developed to produce pure crystals of this compound based on the fast pyrolysis of lignocellulosic biomass .
Result of Action
This compound has significant potential in commercial applications for the synthesis of polymers, solvents, and pharmaceuticals . It enhances the cell growth of certain microalgae, with approximately 1.5-fold increases in cell density .
Action Environment
The fundamental effects of minerals (such as potassium, sodium, etc.) have been studied in detail both experimentally and by DFT modeling. Minerals catalyze the reactions that led to the formation of low molecular weight species from cellulose as compared to those leading to anhydro-sugars like this compound .
Biochemical Analysis
Biochemical Properties
Levoglucosan is an anhydrous sugar formed as a major product during pyrolysis of cellulose . It can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural and styrene directly or through a glucose intermediate via chemical, catalytic and biochemical processes . The phosphorylation activities of glucose and this compound were studied in 26 types of this compound-assimilating microorganisms .
Cellular Effects
It is known that it can be converted to different high added-value chemicals via chemical, catalytic and biochemical processes .
Molecular Mechanism
This compound exerts its effects at the molecular level through its conversion to different high added-value chemicals via chemical, catalytic and biochemical processes
Metabolic Pathways
This compound is involved in various metabolic pathways due to its ability to be converted to different high added-value chemicals via chemical, catalytic and biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions: Levoglucosan is primarily produced through the pyrolysis of cellulose. During this process, cellulose is heated in the absence of oxygen, leading to its thermal decomposition and the formation of this compound . The pyrolysis can be performed at temperatures ranging from 300°C to 350°C, with the presence of weak acids such as formic acid and acetic acid enhancing the yield of this compound .
Industrial Production Methods: Industrial production of this compound involves the fast pyrolysis of lignocellulosic biomass. A novel bio-oil recovery system concentrates this compound along with other anhydrosugars, sugars, and phenolic compounds in a non-aqueous fraction. Liquid-liquid water extraction separates sugar-rich solubilized carbohydrates from non-soluble phenolic compounds, followed by filtration and crystallization to purify this compound .
Chemical Reactions Analysis
Types of Reactions: Levoglucosan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form levoglucosenone, a valuable chemical intermediate.
Reduction: Reduction reactions can convert this compound into different sugar alcohols.
Substitution: this compound can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Catalysts such as metal salts and acids are commonly used in oxidation reactions.
Reduction: Reducing agents like hydrogen gas or metal hydrides are employed.
Substitution: Various nucleophiles can be used for substitution reactions under mild acidic or basic conditions.
Major Products:
Levoglucosenone: Formed through oxidation.
Sugar Alcohols: Produced via reduction.
Functionalized Derivatives: Result from substitution reactions.
Scientific Research Applications
Levoglucosan has significant potential in various scientific research applications:
Comparison with Similar Compounds
Levoglucosan is often compared with other anhydrosugars and sugar derivatives:
Levoglucosenone: A closely related compound formed through the oxidation of this compound.
5-Hydroxymethylfurfural: Another valuable chemical platform derived from biomass.
Styrene: Produced from this compound through chemical transformations.
Uniqueness: this compound’s unique structure, with its 1,6-anhydro bridge and multiple hydroxyl groups, makes it a versatile and valuable compound for various applications. Its ability to undergo a wide range of chemical reactions and its role as a chiral building block set it apart from other similar compounds .
Properties
IUPAC Name |
(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNIBLMWSKIRAT-VFUOTHLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26099-49-0 | |
Record name | β-D-Glucopyranose, 1,6-anhydro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26099-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Levoglucosan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
62.3 mg/mL | |
Record name | Levoglucosan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
498-07-7 | |
Record name | Levoglucosan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Anhydro-beta-glucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-anhydro-β-D-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.142 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOGLUCOSAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5132N17FSD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Levoglucosan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183 °C | |
Record name | Levoglucosan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes levoglucosan a reliable tracer for biomass burning?
A1: this compound is formed in significant quantities during the pyrolysis of cellulose, a major component of plant matter, at temperatures exceeding 300°C. [, , ] Its presence in atmospheric aerosols, therefore, serves as a strong indicator of biomass burning events. [, , ]
Q2: How stable is this compound in the atmosphere?
A2: While considered relatively stable, recent research suggests this compound can undergo degradation via atmospheric oxidation processes. Studies reveal that reactions with hydroxyl radicals (OH) can significantly reduce this compound concentrations in both dry and humid conditions. [, , ] This finding is crucial for accurate source apportionment, especially during warmer periods. [, ]
Q3: Can this compound's isotopic composition provide insights into its origin?
A3: Yes, analyzing the stable oxygen isotope composition (δ18O) of this compound can help pinpoint its source region. This is because the δ18O value of biomass is influenced by the water cycle and shows regional variations. [] Initial findings indicate minimal isotope fractionation between cellulose and this compound during combustion. []
Q4: What analytical methods are commonly employed for this compound analysis?
A4: Several techniques are available, including:
- Gas Chromatography-Mass Spectrometry (GC/MS): This widely used method involves derivatization of this compound followed by separation and detection based on mass-to-charge ratios. [, , , ]
- High-Performance Anion-Exchange Chromatography (HPAEC): Often coupled with pulsed amperometric detection (PAD), HPAEC offers a sensitive and direct approach for this compound quantification. [, , ]
- Aerosol Mass Spectrometry (AMS): This technique enables real-time analysis of aerosol composition, including this compound, and provides insights into particle size distribution. [, , ]
- Ultra-Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometry (UPLC-MS/MS): This highly sensitive method utilizes Na+ to enhance this compound ionization, enabling detection in samples with low concentrations. []
Q5: How do these methods compare in terms of sensitivity and applicability?
A5: UPLC-MS/MS currently boasts the highest sensitivity, particularly for low-concentration samples like ice cores. [] GC/MS remains a versatile choice, but derivatization steps can introduce variability. [, ] HPAEC-PAD offers a balance of sensitivity, accuracy, and straightforward operation. [, ] AMS excels in real-time analysis and provides valuable data on particle characteristics. []
Q6: What is the molecular structure and formula of this compound?
A7: this compound (1,6-anhydro-β-D-glucopyranose) has the molecular formula C6H10O5. Its structure consists of a six-membered pyranose ring derived from glucose, with an anhydro bridge between the C1 and C6 positions. [, ]
Q7: Does this compound exhibit hygroscopic properties?
A8: Yes, this compound displays significant hygroscopic growth, absorbing water from the atmosphere. [, ] Studies show that its water uptake increases with relative humidity, contributing to the overall hygroscopicity of atmospheric aerosols, especially those originating from biomass burning. []
Q8: Can microorganisms utilize this compound as a carbon source?
A9: Yes, various bacteria, yeast, and fungi possess metabolic pathways for this compound assimilation. [, , , , , ] These organisms typically employ this compound kinase to convert this compound directly to glucose-6-phosphate, bypassing the need for prior hydrolysis. [, ]
Q9: What is the significance of microbial this compound metabolism for biofuel production?
A10: The ability of microorganisms to metabolize this compound presents opportunities for biofuel production from cellulosic biomass. For instance, engineered strains of Corynebacterium glutamicum can utilize this compound as a substrate for succinate production, a precursor to various bio-based chemicals. [] Further research into optimizing these microbial pathways could unlock efficient and sustainable biofuel production routes. [, ]
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